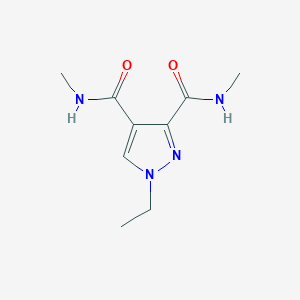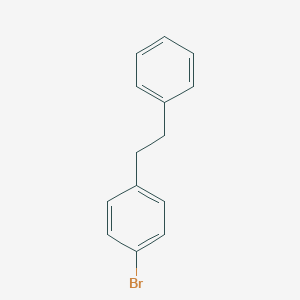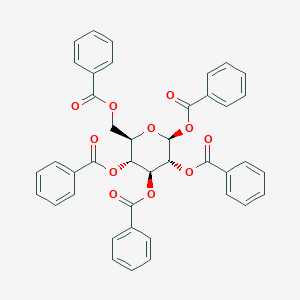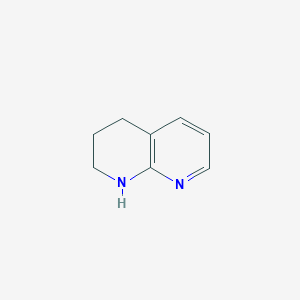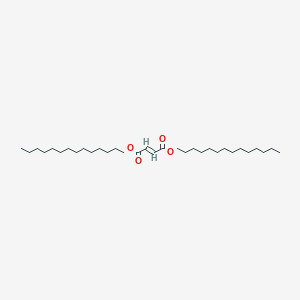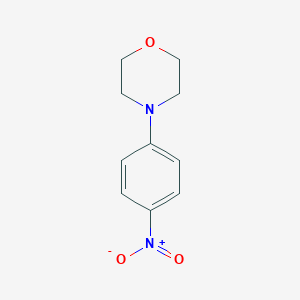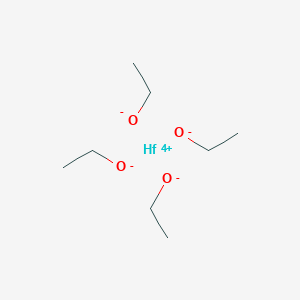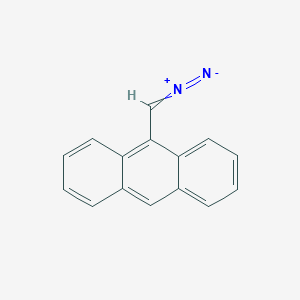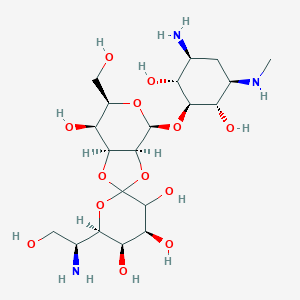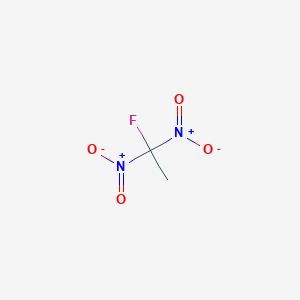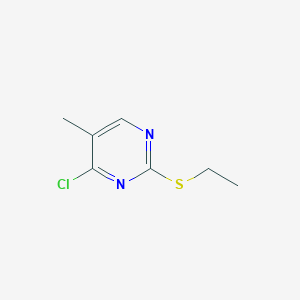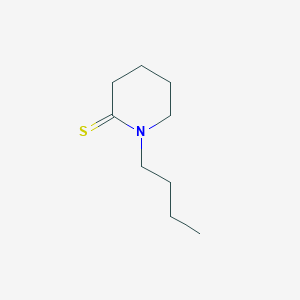
1-Butylpiperidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylpiperidine-2-thione is a chemical compound that belongs to the class of thiones, which are sulfur analogs of ketones. It is also known as N-butylpiperidinethione or NBP. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of 1-butylpiperidine-2-thione is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis, as well as viral replication. It may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects
Studies have shown that 1-butylpiperidine-2-thione has a low toxicity profile and does not cause significant adverse effects in animals. It has been found to have a positive effect on liver function and may help to reduce the risk of liver damage caused by oxidative stress. It has also been shown to have a protective effect on the cardiovascular system by reducing inflammation and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-butylpiperidine-2-thione is its ease of synthesis and low cost, making it a useful compound for laboratory experiments. Additionally, its low toxicity profile and broad range of biological activities make it a versatile compound for studying various biological processes. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-butylpiperidine-2-thione. One potential area of research is the development of new drugs based on its antibacterial, antifungal, and antiviral properties. Another area of research is the study of its antioxidant and anti-inflammatory effects and their potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential interactions with other compounds.
Synthesemethoden
1-Butylpiperidine-2-thione can be synthesized through various methods, including the reaction of butylamine with carbon disulfide in the presence of a base such as sodium hydroxide. Another method involves the reaction of butylamine with elemental sulfur and a reducing agent such as sodium borohydride. These methods have been optimized to produce high yields of the compound with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
1-Butylpiperidine-2-thione has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
13200-29-8 |
|---|---|
Molekularformel |
C9H17NS |
Molekulargewicht |
171.31 g/mol |
IUPAC-Name |
1-butylpiperidine-2-thione |
InChI |
InChI=1S/C9H17NS/c1-2-3-7-10-8-5-4-6-9(10)11/h2-8H2,1H3 |
InChI-Schlüssel |
XFFXSMHSIUWVHG-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCCC1=S |
Kanonische SMILES |
CCCCN1CCCCC1=S |
Synonyme |
2-Piperidinethione, 1-butyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



